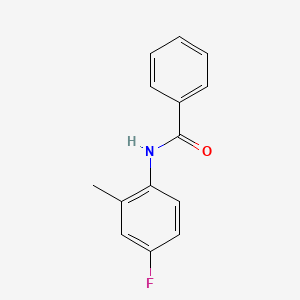![molecular formula C15H20ClN3O2S B2941330 1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride CAS No. 2418730-99-9](/img/structure/B2941330.png)
1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a morpholine ring and a benzothiazole ring. Morpholine is a common motif in pharmaceuticals and other biologically active compounds . Benzothiazoles are heterocyclic aromatic compounds that are also found in various pharmaceuticals .
Molecular Structure Analysis
The molecule contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. It also contains a benzothiazole ring, which is a fused ring system made up of a benzene ring and a thiazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in the molecule. The aminoethyl group attached to the morpholine ring could potentially be involved in various reactions. The benzothiazole moiety might also participate in certain reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Lysosome-Targetable Fluorescent Probe
This compound is used in the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells . This application is crucial in biomedical research, as it allows for the visualization and tracking of hydrogen sulfide, a biologically relevant molecule, within cellular structures.
DNA Targeting Fluorescent Probe
Another significant application of this compound is in the synthesis of 1,8-naphthalimide conjugated Troger’s bases as a deoxyribonucleic acid (DNA) targeting fluorescent probe . This probe can bind to DNA and emit fluorescence, allowing researchers to visualize and study DNA structures.
Skeletal Editing of Organic Molecules
The compound is used in a method developed by Prof. Levin and co-workers from the University of Chicago for the “skeletal editing” of organic molecules by nitrogen atom deletion . This method involves the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .
Ligand for Nickel(II) Nitrite
4-(2-Aminoethyl)morpholine, a part of the compound, is used as a ligand and reacts with nickel(II) nitrite to form trans-bis[4-(2-aminoethyl)morpholine]dinitronickel(II) . This reaction is significant in the field of coordination chemistry.
Precursor for Antimicrobial Agents
The compound is also used as a precursor to synthesize a variety of antimicrobial agents . This application is particularly important in the field of medicinal chemistry and drug discovery.
Intramolecular Charge Transfer (ICT)
The compound is used in the synthesis of an intramolecular charge transfer-photoinduced electron transfer-fluorescence resonance energy transfer (ICT-PET-FRET) fluorescent probe for monitoring pH changes in living cells . This application is crucial in biological and medical research, as it allows for the real-time monitoring of pH changes within cells.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(1-aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S.ClH/c1-10(16)13-9-18(6-7-20-13)15(19)8-12-11-4-2-3-5-14(11)21-17-12;/h2-5,10,13H,6-9,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPCBXHQSNQWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(CCO1)C(=O)CC2=NSC3=CC=CC=C32)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)
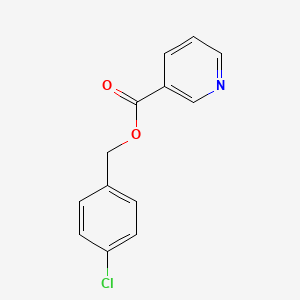
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2941251.png)
![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2941257.png)
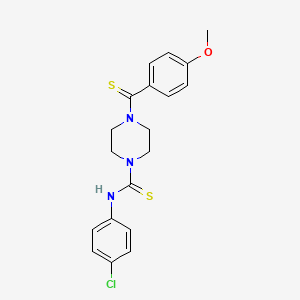

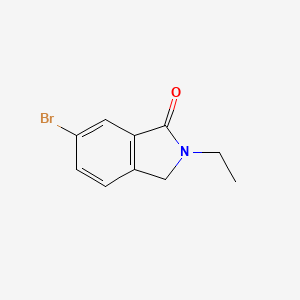
![N-(4-ethylphenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2941264.png)
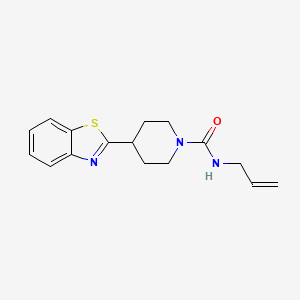
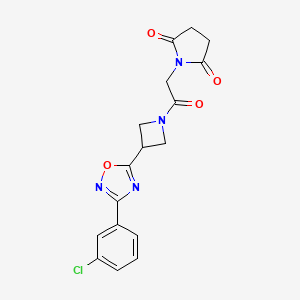
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2941269.png)
